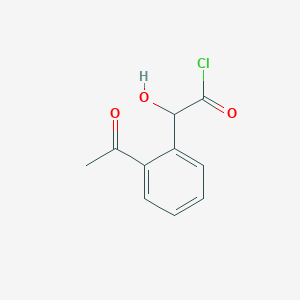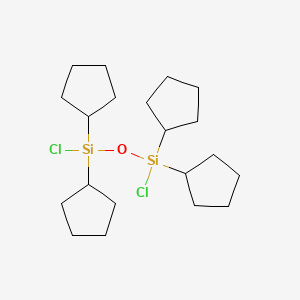
1,1,3,3-Tetracyclopentyldichlorodisiloxane
Overview
Description
1,1,3,3-Tetracyclopentyldichlorodisiloxane is an organosilicon compound with the molecular formula C20H36Cl2OSi2. It is characterized by the presence of two silicon atoms bonded to chlorine and cyclopentyl groups. This compound is notable for its unique structure and reactivity, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,3,3-Tetracyclopentyldichlorodisiloxane can be synthesized through the reaction of cyclopentylmagnesium bromide with dichlorodimethylsilane. The reaction typically occurs under an inert atmosphere to prevent moisture interference, as the compound is sensitive to hydrolysis. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures to control the reaction rate and yield.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents but optimized for higher yields and purity. The process includes rigorous purification steps such as distillation under reduced pressure to remove impurities and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions: 1,1,3,3-Tetracyclopentyldichlorodisiloxane undergoes various chemical reactions, including:
Hydrolysis: Reacts slowly with water to form silanols and hydrochloric acid.
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles such as alcohols or amines, forming corresponding siloxane derivatives.
Oxidation: Can be oxidized to form silanols or siloxane bonds.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Substitution: Alcohols, amines, or other nucleophiles in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Major Products Formed:
Hydrolysis: Cyclopentylsilanols and hydrochloric acid.
Substitution: Cyclopentylsiloxane derivatives.
Oxidation: Cyclopentylsilanols or siloxane bonds.
Scientific Research Applications
1,1,3,3-Tetracyclopentyldichlorodisiloxane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds. It is also employed in the study of silicon-based reaction mechanisms.
Biology: Investigated for its potential use in modifying biomolecules and creating silicon-based biocompatible materials.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable siloxane bonds.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 1,1,3,3-Tetracyclopentyldichlorodisiloxane involves the reactivity of the silicon-chlorine bonds. These bonds can undergo hydrolysis or substitution reactions, leading to the formation of silanols or siloxane bonds. The compound’s reactivity is influenced by the steric and electronic effects of the cyclopentyl groups attached to the silicon atoms.
Comparison with Similar Compounds
1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane: Similar in structure but with isopropyl groups instead of cyclopentyl groups.
1,1,3,3-Tetramethyldisiloxane: Contains methyl groups instead of cyclopentyl groups.
1,1,3,3-Tetraethoxydisiloxane: Contains ethoxy groups instead of cyclopentyl groups.
Uniqueness: 1,1,3,3-Tetracyclopentyldichlorodisiloxane is unique due to the presence of cyclopentyl groups, which provide distinct steric and electronic properties. These properties influence its reactivity and make it suitable for specific applications that other similar compounds may not be able to achieve.
Properties
IUPAC Name |
chloro-[chloro(dicyclopentyl)silyl]oxy-dicyclopentylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36Cl2OSi2/c21-24(17-9-1-2-10-17,18-11-3-4-12-18)23-25(22,19-13-5-6-14-19)20-15-7-8-16-20/h17-20H,1-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXBFXZXTMXDJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)[Si](C2CCCC2)(O[Si](C3CCCC3)(C4CCCC4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36Cl2OSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90617186 | |
| Record name | 1,3-Dichloro-1,1,3,3-tetracyclopentyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90617186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
865811-56-9 | |
| Record name | 1,3-Dichloro-1,1,3,3-tetracyclopentyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90617186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


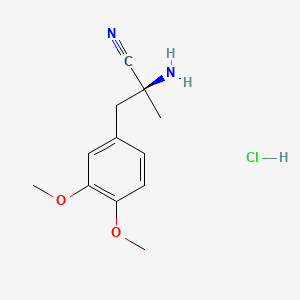



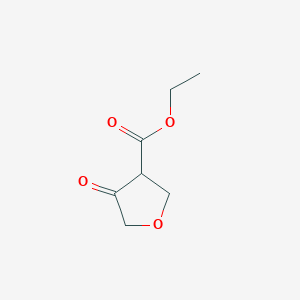
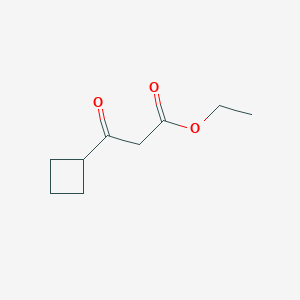
![3-ethyl-3-[[(2-ethylhexyl)oxy]methyl]Oxetane](/img/structure/B1591938.png)
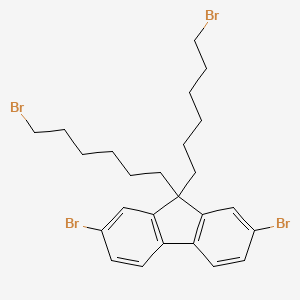
![(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-yl)methanol](/img/structure/B1591940.png)

